Comparative Potency of (R)-Capivasertib Against AKT Isoforms vs. Ipatasertib and MK-2206
In cell-free assays, (R)-Capivasertib (as Capivasertib) demonstrates potent inhibition of AKT1, AKT2, and AKT3 with IC50 values of 3 nM, 7 nM, and 7 nM, respectively . This compares favorably to the ATP-competitive pan-AKT inhibitor Ipatasertib (AKT1: 5 nM, AKT2: 18 nM, AKT3: 8 nM) and the allosteric AKT inhibitor MK-2206 (AKT1: 5-8 nM, AKT2: 12 nM, AKT3: 65 nM) . This data indicates (R)-Capivasertib exhibits more balanced and potent inhibition across all three AKT isoforms compared to these clinical-stage comparators.
| Evidence Dimension | In vitro AKT isoform inhibition (IC50) |
|---|---|
| Target Compound Data | Capivasertib: AKT1=3 nM, AKT2=7 nM, AKT3=7 nM |
| Comparator Or Baseline | Ipatasertib: AKT1=5 nM, AKT2=18 nM, AKT3=8 nM; MK-2206: AKT1=8 nM, AKT2=12 nM, AKT3=65 nM |
| Quantified Difference | Capivasertib is 1.7x more potent on AKT1 and 2.6x more potent on AKT2 vs Ipatasertib. It is 1.7-9.3x more potent vs MK-2206 across all isoforms. |
| Conditions | Cell-free kinase assays (e.g., Caliper Mobility Shift Assay) using recombinant AKT isoforms |
Why This Matters
This balanced and high potency across all AKT isoforms ensures complete blockade of the pathway, which may be critical for efficacy in tumors where multiple isoforms drive oncogenic signaling.
